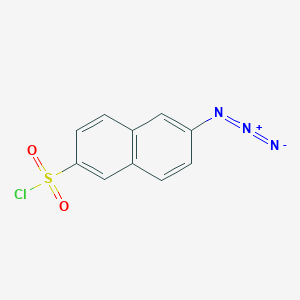

![molecular formula C20H22N2O5 B2505016 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide CAS No. 921584-73-8](/img/structure/B2505016.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

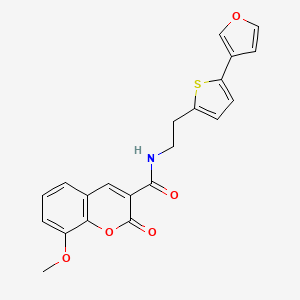

The compound , N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide, is a complex organic molecule that appears to be related to a class of compounds known for their potential therapeutic properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and the synthetic approaches to similar compounds are discussed. For instance, the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids is reported, which shares a similar oxazepine core to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as o-phenylenediamine, leading to the formation of benzimidazole intermediates, which are then further modified to create the oxazepine ring system . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzimidazole-tethered oxazepine derivatives has been studied using spectroscopic methods and X-ray diffraction, complemented by Density Functional Theory (DFT) calculations . These studies provide insights into the molecular geometry, charge distribution, and regions of electrophilic and nucleophilic reactivity, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

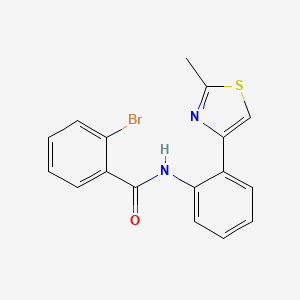

Chemical Reactions Analysis

The chemical reactions involving oxazepine derivatives are not explicitly detailed in the provided papers. However, the synthesis paper suggests that the oxazepine derivatives can serve as intermediates for further chemical transformations, which could be used to synthesize a wide range of potential therapeutic agents . This implies that the oxazepine core is a versatile moiety that can undergo various chemical reactions to yield novel compounds with desired biological activities.

Physical and Chemical Properties Analysis

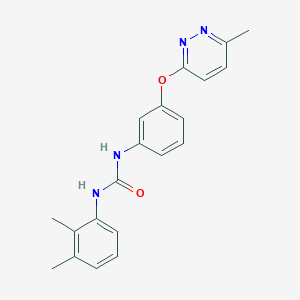

The physical and chemical properties of the oxazepine derivatives are inferred from computational studies, including the molecular electrostatic potential (MEP) map and frontier molecular orbitals. These properties are indicative of how the molecule might interact with other chemical entities. The nonlinear optical (NLO) properties of these compounds have also been investigated, suggesting potential applications beyond pharmaceuticals, such as in materials science .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthetic routes to create complex oxazepine derivatives, revealing insights into their crystal structure and photophysical properties. For instance, Petrovskii et al. (2017) reported the synthesis of a nonplanar oxazapolyheterocycle with strong blue emission properties, highlighting the potential for applications in materials science and photophysical analysis (Petrovskii et al., 2017).

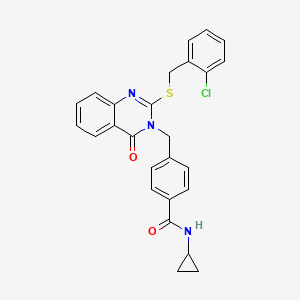

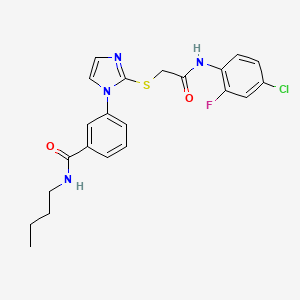

Antimicrobial and Anticancer Agents

The exploration of benzoxepine derivatives for their potential antibacterial and anticancer properties has been a significant area of research. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids and evaluated their efficacy against bacterial strains and cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents (Kuntala et al., 2015).

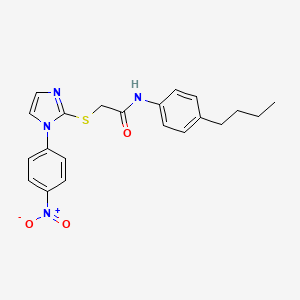

Drug Discovery and Pharmaceutical Applications

Compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide have been investigated for their potential pharmacological applications. For example, the development of serotonin-3 receptor antagonists has been informed by studies on similar compounds, indicating their potential use in treating conditions related to serotonin dysregulation (Harada et al., 1995).

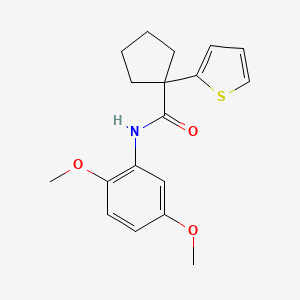

Novel Synthetic Methodologies

Research into novel synthetic methodologies for creating oxazepine derivatives offers insights into more efficient and versatile chemical synthesis techniques. Moni et al. (2014) developed a streamlined approach for synthesizing tetracyclic 1,4-oxazepines, showcasing the potential for synthesizing complex molecules with potential applications in medicinal chemistry and drug design (Moni et al., 2014).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)11-27-17-9-12(5-8-15(17)22-19(20)24)21-18(23)14-7-6-13(25-3)10-16(14)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRKZDLKMWULGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)